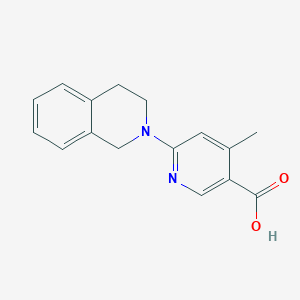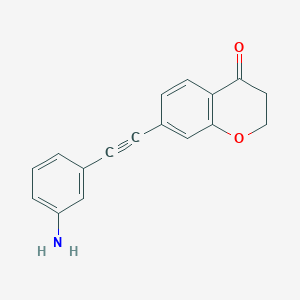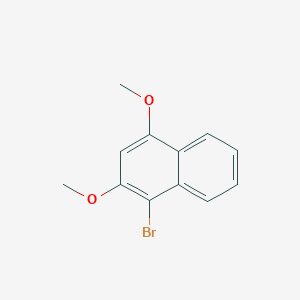![molecular formula C15H15NO4 B11852772 4-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid CAS No. 61343-21-3](/img/structure/B11852772.png)
4-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid is a chemical compound known for its unique spirocyclic structure. This compound features a spiro linkage between a benzoic acid moiety and a 1,3-dioxo-2-azaspiro[4.4]nonane ring system. The presence of both a benzoic acid group and a spirocyclic system makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the benzoic acid moiety. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core. This is followed by the functionalization of the core to introduce the benzoic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The benzoic acid moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
4-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzenesulfonyl chloride
- 2-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)acetic acid
- {2-azaspiro[4.4]nonan-3-yl}methanol
Uniqueness
4-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid is unique due to its specific spirocyclic structure and the presence of a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61343-21-3 |
|---|---|
Molecular Formula |
C15H15NO4 |
Molecular Weight |
273.28 g/mol |
IUPAC Name |
4-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid |
InChI |
InChI=1S/C15H15NO4/c17-12-9-15(7-1-2-8-15)14(20)16(12)11-5-3-10(4-6-11)13(18)19/h3-6H,1-2,7-9H2,(H,18,19) |
InChI Key |
ASGKNXPDVUSZKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


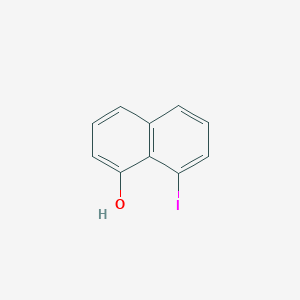
![Allyl spiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B11852701.png)

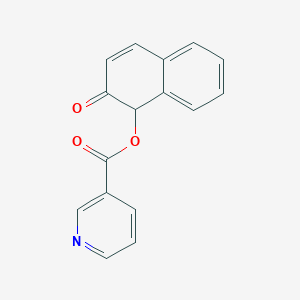
![2-(Naphthalen-2-yl)-4H-pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B11852722.png)
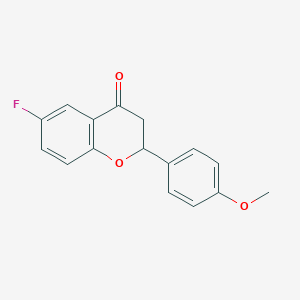

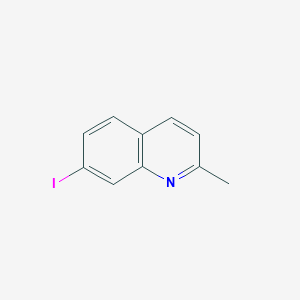
![2-(Chloromethyl)naphtho[1,2-b]thiophene 1,1-dioxide](/img/structure/B11852742.png)
